molecular formula C17H22N4O4S B2542077 2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide CAS No. 2097923-34-5

2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide

Cat. No. B2542077
CAS RN: 2097923-34-5
M. Wt: 378.45
InChI Key: HMOOIJWIFWXLIK-UHFFFAOYSA-N
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Description

The compound “2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known to show a broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an aryl-substituted pyrazole with a suitable reagent . For instance, the synthesis of a related compound was achieved via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its physical state (solid, liquid, gas), color, solubility in various solvents, melting point, boiling point, and reactivity. The compound “2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide” is likely to be a solid at room temperature .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications. Given the broad range of biological activities exhibited by pyrazole derivatives , this compound could be of interest in the development of new drugs or other bioactive compounds.

properties

IUPAC Name

2-[4-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-11-13(10-19-20)16-4-2-3-9-21(16)26(23,24)15-7-5-14(6-8-15)25-12-17(18)22/h5-8,10-11,16H,2-4,9,12H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOOIJWIFWXLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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